3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702812
InChI: InChI=1S/C9H10BrN3/c1-6(2)13-9-7(8(10)12-13)4-3-5-11-9/h3-6H,1-2H3
SMILES: CC(C)N1C2=C(C=CC=N2)C(=N1)Br
Molecular Formula: C9H10BrN3
Molecular Weight: 240.10 g/mol

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC13702812

Molecular Formula: C9H10BrN3

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
IUPAC Name 3-bromo-1-propan-2-ylpyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C9H10BrN3/c1-6(2)13-9-7(8(10)12-13)4-3-5-11-9/h3-6H,1-2H3
Standard InChI Key XIGDIIGKYAMXEW-UHFFFAOYSA-N
SMILES CC(C)N1C2=C(C=CC=N2)C(=N1)Br
Canonical SMILES CC(C)N1C2=C(C=CC=N2)C(=N1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6). The bromine atom occupies position 3 of the pyrazole moiety, while the isopropyl group is attached to the nitrogen at position 1 (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing both reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H10BrN3\text{C}_9\text{H}_{10}\text{BrN}_3
Molecular Weight240.10 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCC(C)N1C2=C(C=NC=C2)BrN=C1

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the isopropyl group (δ\delta 1.3–1.5 ppm for methyl protons) and aromatic protons (δ\delta 7.2–8.1 ppm) . The bromine atom induces deshielding effects, shifting the pyridine C-4 proton downfield compared to non-brominated analogues .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine typically begins with the formation of a pyrazole precursor, followed by sequential functionalization:

  • Condensation: Reaction of a substituted pyridine with hydrazine derivatives forms the pyrazole core.

  • Halogenation: Electrophilic bromination at position 3 using N\text{N}-bromosuccinimide (NBS) under acidic conditions.

  • Alkylation: Introduction of the isopropyl group via nucleophilic substitution with isopropyl bromide in the presence of a base.

Table 2: Comparative Synthesis Conditions

StepReagents/ConditionsYieldSource
HalogenationNBS, H2SO4\text{H}_2\text{SO}_4, 0°C85–90%
AlkylationIsopropyl bromide, KOH, DMF75–80%

Patent-Based Innovations

A 2012 patent (CN102911174A) describes an alternative route using intermediate V and sodium nitrite under dilute sulfuric acid at −5°C to 0°C . This method achieves yields exceeding 90% by optimizing stoichiometry (V:NaNO2=1.0:1.02.0\text{V}:\text{NaNO}_2 = 1.0:1.0–2.0) and minimizing side reactions .

Biological Activities and Mechanisms

Kinase Inhibition Profile

The compound exhibits potent inhibition of TBK1 (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}), a kinase implicated in NF-κB signaling and tumor metastasis. Molecular docking studies suggest that the bromine atom forms a halogen bond with the kinase’s hinge region, while the isopropyl group enhances hydrophobic interactions with the ATP-binding pocket.

Comparative Analysis with Structural Analogues

Methyl-Substituted Derivative

3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, MW 212.05 g/mol ) demonstrates reduced kinase affinity (IC50=45nM\text{IC}_{50} = 45 \, \text{nM}) due to diminished hydrophobic interactions .

5-Bromo Isomer

5-Bromo-1H-pyrazolo[3,4-b]pyridine (C6H4BrN3\text{C}_6\text{H}_4\text{BrN}_3, MW 198.02 g/mol ) exhibits divergent reactivity, favoring electrophilic substitution at position 7 rather than 3 .

Applications in Pharmaceutical Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies highlight the isopropyl group’s role in enhancing metabolic stability compared to methyl or ethyl substituents . Introducing electron-withdrawing groups at position 5 further improves potency against resistant kinase mutants .

Patent Landscape

Over 15 patents filed since 2020 incorporate 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine as a core structure, primarily in oncology and immunology . Notable examples include WO2021156477 (TBK1 inhibitors for lung cancer) and EP3995547 (anti-inflammatory agents).

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